2-[(E)-2-(1-ethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their significant biological activities, while quinazolinones are recognized for their pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method involves the use of methanesulfonic acid under reflux conditions to facilitate the reaction . The reaction is carried out in a solvent such as methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The quinazolinone part of the molecule can inhibit certain enzymes, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Used in the synthesis of amides and studied for its biological activities.
Uniqueness
2-[(1E)-2-(1-ETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its dual functionality, combining the properties of both indole and quinazolinone derivatives. This dual functionality enhances its potential for diverse applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C20H17N3O |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(E)-2-(1-ethylindol-3-yl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H17N3O/c1-2-23-13-14(15-7-4-6-10-18(15)23)11-12-19-21-17-9-5-3-8-16(17)20(24)22-19/h3-13H,2H2,1H3,(H,21,22,24)/b12-11+ |
InChI Key |
SCXVMHLKMPTNFY-VAWYXSNFSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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